2-(Ethylsulfanyl)-6-fluoroaniline
Overview
Description
2-(Ethylsulfanyl)-6-fluoroaniline is an organic compound characterized by the presence of an aniline group, a fluorine atom, and an ethylsulfanyl group. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Synthetic Routes and Reaction Conditions:
Direct Sulfurization: The compound can be synthesized by reacting 6-fluoroaniline with ethanethiol in the presence of a suitable catalyst, such as aluminum chloride, under controlled temperature and pressure conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable leaving group in a precursor molecule with ethanethiol to introduce the ethylsulfanyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized products, such as nitro compounds or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogenating agents (e.g., bromine, chlorine) and alkylating agents (e.g., alkyl halides) are employed.
Major Products Formed:
Oxidation Products: Nitro derivatives, sulfones, and other oxidized forms.
Reduction Products: Amine derivatives and other reduced forms.
Substitution Products: Halogenated and alkylated derivatives.
Scientific Research Applications
2-(Ethylsulfanyl)-6-fluoroaniline has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(ethylsulfanyl)-6-fluoroaniline exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-(Ethylsulfanyl)aniline: Similar structure but lacks the fluorine atom.
6-Fluoroaniline: Similar structure but lacks the ethylsulfanyl group.
2-(Methylsulfanyl)-6-fluoroaniline: Similar structure but with a methyl group instead of ethyl.
Uniqueness: 2-(Ethylsulfanyl)-6-fluoroaniline is unique due to the combination of the ethylsulfanyl group and the fluorine atom, which imparts distinct chemical and physical properties compared to its similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-ethylsulfanyl-6-fluoroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNS/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHIHXMNWSKLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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